molecular formula C31H45BO2 B3120519 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane CAS No. 264925-45-3

2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Cat. No. B3120519
CAS RN: 264925-45-3
M. Wt: 460.5 g/mol
InChI Key: CNKABJMPACFCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid”, also known as DHFBA, is a boronic acid derivative that is widely used in various fields of scientific research and industry. It has a molecular weight of 378.36 .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of n-butyllithium, B (OMe)3, and 6M HCl (aq). The acidified solution is stirred at room temperature overnight and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H35BO2 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 542.2±53.0 C at 760 mmHg and a melting point of 98 C . It is a solid at room temperature .

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Blue Fluorescent Materials : Synthesized pyrene-based molecules incorporating 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show potential as blue-emitting materials in OLEDs, exhibiting high purity and stability (Hu, Hiyoshi, Do, & Yamato, 2010).
  • Enhanced Brightness Emission-Tuned Nanoparticles : This compound contributes to the creation of nanoparticles for OLEDs with high fluorescence brightness and tunable emission properties (Fischer, Baier, & Mecking, 2013).

Applications in Polymer Synthesis

  • Chain-Growth Polymerization : Used in palladium-catalyzed polycondensation to produce well-defined polyfluorenes with narrow molecular weight distributions, relevant in materials science and polymer chemistry (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
  • Fluorene-Based Conjugated Polymers : It serves as a key ingredient in the synthesis of fluorene-based conjugated polymers, which are important in various optical and electronic applications (Ranger, Rondeau, & Leclerc, 1997).

Applications in Solar Cell Technology

  • Organic Solar Cells : Plays a crucial role in the synthesis of low band gap polymers for organic solar cell applications, improving the efficiency and stability of these renewable energy devices (Meena, Mohammad, Dutta, & Jacob, 2018).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45BO2/c1-7-9-11-15-21-31(22-16-12-10-8-2)27-18-14-13-17-25(27)26-20-19-24(23-28(26)31)32-33-29(3,4)30(5,6)34-32/h13-14,17-20,23H,7-12,15-16,21-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKABJMPACFCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.